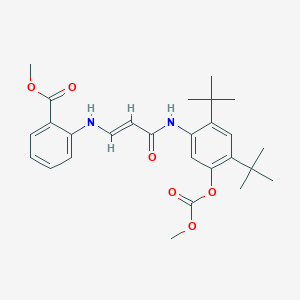
Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,5-Di-tert-butyl-4-methoxyphenol
- 2,6-Di-tert-butyl-4-methylphenol
- 2,4-Ditert butyl phenol
Uniqueness
Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C27H34N2O6 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
methyl 2-[[(E)-3-(2,4-ditert-butyl-5-methoxycarbonyloxyanilino)-3-oxoprop-1-enyl]amino]benzoate |
InChI |
InChI=1S/C27H34N2O6/c1-26(2,3)18-15-19(27(4,5)6)22(35-25(32)34-8)16-21(18)29-23(30)13-14-28-20-12-10-9-11-17(20)24(31)33-7/h9-16,28H,1-8H3,(H,29,30)/b14-13+ |
InChIキー |
BPUHYJVBDKXZNV-BUHFOSPRSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)/C=C/NC2=CC=CC=C2C(=O)OC)OC(=O)OC)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C=CNC2=CC=CC=C2C(=O)OC)OC(=O)OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol](/img/structure/B13364346.png)
![2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13364360.png)
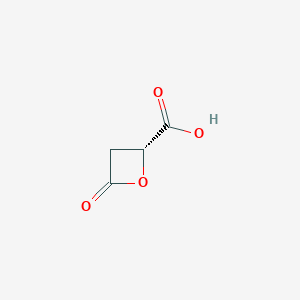
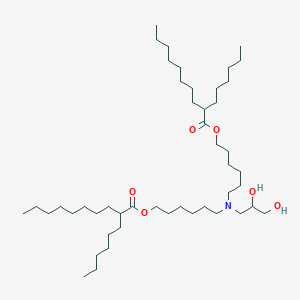
![N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide](/img/structure/B13364373.png)
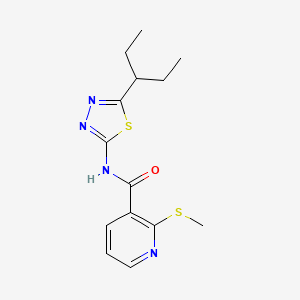
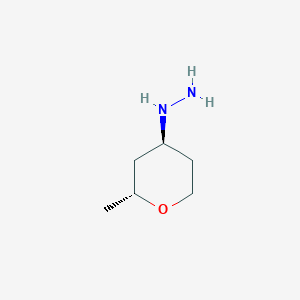
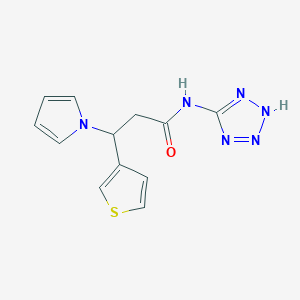
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364392.png)
![3-[(Propylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364398.png)
![4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol](/img/structure/B13364418.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13364426.png)
![(3S,4R)-4-[butyl(ethyl)amino]oxolan-3-ol](/img/structure/B13364437.png)
